2-Fluoro-4-desfluoro Bicalutamide

Beschreibung

Origin and Identification as a Bicalutamide (B1683754) Impurity

2-Fluoro-4-desfluoro Bicalutamide, also identified as Bicalutamide Impurity B in the European Pharmacopoeia (EP), is an organic impurity that can form during the bulk synthesis of Bicalutamide. researchgate.netfda.govnih.govtlcstandards.com Its formation is a consequence of the specific chemical reactions and starting materials used in the manufacturing process. The precise identification and characterization of such process-related impurities are accomplished through advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov These methods allow for the separation of the impurity from the main drug substance and the elucidation of its chemical structure. researchgate.netnih.gov

The chemical name for this compound is (2RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((2-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide. fda.gov It is a racemic mixture. fda.gov

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Systematic Name | (2RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((2-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide | fda.gov |

| Synonyms | Bicalutamide Impurity B (EP); (±)-2-Fluoro Bicalutamide | fda.govnih.govtlcstandards.com |

| CAS Number | 1159977-36-2 | pharmaffiliates.comgalchimia.com |

| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | fda.govgalchimia.com |

| Molecular Weight | 430.38 g/mol | fda.govgalchimia.com |

Significance of Impurity Research in Pharmaceutical Development

The investigation of impurities is a cornerstone of modern pharmaceutical science and is mandated by global regulatory bodies such as the International Council for Harmonisation (ICH). globalresearchonline.netajptr.com The rationale for this intense scrutiny is multifaceted. Impurities, even in minute quantities, can potentially impact the quality, safety, and efficacy of the final drug product. globalpharmatek.com The presence of unwanted chemicals can alter the stability of the drug, leading to degradation and a shorter shelf-life. ajptr.comglobalpharmatek.com

Therefore, the process of impurity profiling—identifying and quantifying the impurities in an API—is an integral part of the drug development and manufacturing process. globalpharmatek.comnih.gov This involves developing and validating robust analytical methods to detect and control impurities within specified, safe limits. globalresearchonline.netdergipark.org.tr This ensures that every batch of the medication is consistent and meets the high standards required for therapeutic use.

Current Research Landscape Pertaining to Bicalutamide Analogues and Impurities

The research surrounding Bicalutamide is not limited to the parent drug alone but extends to its various related compounds, including process impurities and synthetic analogues. researchgate.netnih.gov Scientists have actively worked on the synthesis and characterization of several Bicalutamide impurities to serve as reference standards for analytical testing. researchgate.net This allows for more accurate quantification and control during routine quality analysis of the bulk drug and its formulations. researchgate.netnih.gov

Furthermore, the study of Bicalutamide analogues has become an area of medicinal chemistry research. nih.govresearchgate.net By modifying the Bicalutamide structure, researchers aim to develop new compounds with potentially improved pharmacological profiles. researchgate.net For instance, studies have prepared and evaluated a series of Bicalutamide analogues for their antiproliferative activity against various cancer cell lines, with some demonstrating enhanced potency compared to Bicalutamide itself. nih.gov This line of inquiry highlights how the study of what begins as an "impurity" can sometimes open doors to new therapeutic possibilities.

Rationale for In-Depth Academic Investigation of this compound

The focused academic investigation of this compound is driven by several key factors. Firstly, as a known impurity of a widely used medication, its thorough characterization is essential for regulatory compliance and patient safety. nih.gov Understanding its properties is crucial for the development of specific analytical methods capable of separating it from Bicalutamide and other related substances, ensuring the purity of the final product. researchgate.netpharmascholars.com

Secondly, a detailed study of its formation can provide valuable insights into the manufacturing process of Bicalutamide. This knowledge can be leveraged to optimize reaction conditions, potentially minimizing the generation of this and other impurities, leading to a more efficient and cleaner synthesis. researchgate.net Finally, while it is classified as an impurity, the broader research into Bicalutamide analogues suggests that every related compound is a candidate for pharmacological screening. nih.govresearchgate.net A comprehensive investigation ensures that its biological activity profile is understood, confirming it does not contribute any unintended or adverse effects.

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) / Other Designations |

|---|---|

| Bicalutamide | Casodex |

| This compound | Bicalutamide Impurity B (EP); (±)-2-Fluoro Bicalutamide |

| Flutamide | |

| Goserelin Acetate | |

| Leuprolide Acetate | |

| Enzalutamide | |

| Bicalutamide Related Compound A | Bicalutamide Sulfoxide (B87167) |

Structure

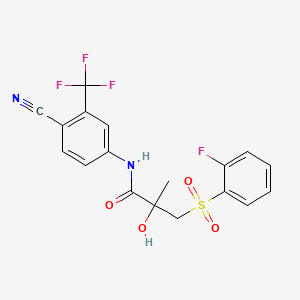

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)15-5-3-2-4-14(15)19)16(25)24-12-7-6-11(9-23)13(8-12)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUWHKCCUUFPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001116931 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-36-2 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro bicalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001116931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-4-DESFLUORO BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1DYX669ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of 2 Fluoro 4 Desfluoro Bicalutamide

Pathways for Formation as a Process-Related Impurity of Bicalutamide (B1683754)

The presence of 2-Fluoro-4-desfluoro Bicalutamide as an impurity in the bulk synthesis of Bicalutamide is a matter of concern for pharmaceutical quality control. Its formation is intrinsically linked to the synthetic route employed for the parent drug.

Elucidation of By-Product Formation Mechanisms

The most probable mechanism for the formation of this compound as a by-product in Bicalutamide synthesis is the presence of isomeric impurities in the starting materials. The synthesis of Bicalutamide involves the reaction of a key intermediate, an epoxide, with 4-fluorothiophenol (B130044). If the 4-fluorothiophenol reagent is contaminated with its isomer, 2-fluorothiophenol (B1332064), a parallel reaction will occur, leading to the formation of the corresponding 2-fluoro substituted thioether intermediate.

Subsequent oxidation of this thioether intermediate to the sulfone, a standard step in the Bicalutamide synthesis, will yield this compound alongside the desired Bicalutamide product. The reaction pathway can be summarized as follows:

Step 1: Nucleophilic Ring-Opening of Epoxide: The synthesis of Bicalutamide typically involves the ring-opening of an epoxide intermediate, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide, by a thiophenol. In an ideal synthesis, this is 4-fluorothiophenol. However, the presence of 2-fluorothiophenol as an impurity will lead to a competing reaction.

Step 2: Formation of Thioether Intermediate: The reaction with 2-fluorothiophenol results in the formation of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide.

Step 3: Oxidation to Sulfone: The subsequent oxidation of this thioether intermediate, typically using an oxidizing agent like hydrogen peroxide, yields the final impurity, this compound.

Influence of Reaction Conditions on Impurity Generation

Key Reaction Conditions Influencing Impurity Formation:

| Reaction Parameter | Influence on Impurity Generation |

| Purity of Starting Materials | The presence of 2-fluorothiophenol in the 4-fluorothiophenol reagent is the direct cause of the formation of this compound. |

| Reaction Temperature | While not directly affecting the formation of this specific isomer, temperature can influence the rate of side reactions and degradation of intermediates, leading to a more complex impurity profile. |

| Choice of Base | In the nucleophilic ring-opening step, the choice of base can affect the reactivity of the thiophenol and potentially influence the selectivity if there are other reactive sites on the epoxide. |

| Oxidizing Agent | The strength and selectivity of the oxidizing agent used to convert the thioether to the sulfone can impact the formation of over-oxidized or other related impurities. |

Targeted Synthetic Methodologies for this compound

While often viewed as an impurity, there are instances where the specific synthesis of this compound is required, for example, for use as an analytical standard or for biological evaluation.

Novel Synthetic Routes and Optimization

A targeted synthesis of this compound has been described, which mirrors the general synthetic strategy for Bicalutamide but utilizes the appropriate isomeric starting material.

A common synthetic route involves the following key steps:

Reaction of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide with 2-fluorothiophenol: This step forms the thioether intermediate, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide.

Oxidation of the thioether: The thioether is then oxidized to the corresponding sulfone, yielding this compound.

Optimization of this synthesis would involve careful control of reaction conditions to maximize yield and purity. This includes optimizing the solvent, temperature, and reaction time for both the ring-opening and oxidation steps.

Table of Synthetic Steps and Reagents:

| Step | Reaction | Key Reagents |

| 1 | Epoxide Ring-Opening | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide, 2-fluorothiophenol, a suitable base (e.g., sodium hydride) |

| 2 | Oxidation | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA) |

Chiral Synthesis and Enantiomeric Purity Considerations

Similar to Bicalutamide, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. The biological activity of Bicalutamide resides primarily in the (R)-enantiomer. wikipedia.orgwikipedia.org It is therefore highly probable that the two enantiomers of this compound also exhibit different biological activities.

For the synthesis of enantiomerically pure this compound, two main strategies can be employed:

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. pharmtech.com

Asymmetric Synthesis: A more direct approach involves the use of chiral catalysts or starting materials to stereoselectively synthesize the desired enantiomer. This could involve, for example, the asymmetric opening of the epoxide intermediate with 2-fluorothiophenol.

The enantiomeric purity of the final product is a critical parameter and would be determined using chiral analytical techniques.

Chemical Modifications and Analogue Generation from this compound Scaffold

The this compound molecule can serve as a scaffold for the synthesis of new analogues with potentially modified biological activities. The structure of Bicalutamide and its analogues has been a subject of extensive research to understand structure-activity relationships (SAR). nih.govresearchgate.net

The main areas for chemical modification on the this compound scaffold include:

The Aromatic Rings: The trifluoromethyl and cyano groups on one aromatic ring, and the fluoro group on the other, are key for activity. Modifications to these groups, or the introduction of other substituents, could modulate the compound's interaction with its biological target.

The Linker Region: The hydroxy and methyl groups at the chiral center, as well as the sulfonyl group, are important for the molecule's conformation and binding. Modifications in this region, such as esterification of the hydroxyl group or replacement of the sulfone with a sulfoxide (B87167) or sulfide (B99878), could lead to analogues with different properties. cardiff.ac.uk

The synthesis of such analogues would involve standard organic chemistry transformations, allowing for a systematic exploration of the SAR of this class of compounds.

Strategic Fluorination and De-fluorination Studies

The synthesis of bicalutamide analogues, including this compound, generally follows a well-established pathway that can be adapted by substituting key intermediates. tandfonline.comgoogle.com The core synthesis involves the reaction of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, an epoxide intermediate, with a substituted thiophenol. tandfonline.com The resulting thioether is then oxidized to the corresponding sulfone, yielding the final bicalutamide analogue.

The defining characteristic of this compound is the specific substitution pattern on its phenylsulfonyl ring (Ring B). This is achieved by altering the thiophenol reagent used in the synthesis.

De-fluorination: The synthesis of a simple desfluoro analogue (removing the fluorine at the 4-position) is accomplished by using unsubstituted thiophenol as the nucleophile to open the epoxide ring. tandfonline.comguidechem.com

Strategic Fluorination: To produce the 2-Fluoro-4-desfluoro analogue, 2-fluorothiophenol is used as the key reagent. This strategically places a fluorine atom at the ortho-position of the phenyl ring while leaving the para-position (position 4) unsubstituted.

The rationale for these studies is rooted in medicinal chemistry principles. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, due to its high electronegativity and small atomic radius. cardiff.ac.ukmdpi.com By synthesizing analogues with fluorine atoms at different positions (or removed entirely), researchers can systematically evaluate the steric and electronic contributions of the substituent to the molecule's interaction with its biological target, the androgen receptor. pnas.org Comparing the biological activity of bicalutamide, desfluoro-bicalutamide, and various fluoro-isomers allows for a detailed mapping of the SAR, providing insights into the optimal substitution pattern for antagonist activity. nih.gov

| Target Compound | Key Synthetic Step | Key Reagent | Rationale |

|---|---|---|---|

| Bicalutamide | Epoxide ring-opening | 4-Fluorothiophenol | Baseline compound for SAR studies. tandfonline.com |

| 4-Desfluoro Bicalutamide | Epoxide ring-opening | Thiophenol | Evaluate the necessity of the 4-fluoro substituent for activity. tandfonline.com |

| This compound | Epoxide ring-opening | 2-Fluorothiophenol | Probe the effect of fluorine's positional isomerism on receptor binding and activity. |

Derivatization for Enhanced Research Probes

Beyond its potential as a therapeutic agent, this compound serves as a valuable scaffold for the development of specialized research probes. Such probes are essential tools for elucidating biological mechanisms, studying drug-target interactions, and enabling advanced imaging techniques. The unique fluorine substitutions on this analogue can be exploited in the design of these probes.

One significant application is in the development of ¹⁹F Nuclear Magnetic Resonance (NMR) probes. The strategic incorporation of fluorine atoms provides a sensitive handle for ¹⁹F NMR studies, which offer a clean background for analysis in complex biological systems. nih.govnih.gov The trifluoromethyl group on Ring A and the 2-fluoro substituent on Ring B of this compound provide two distinct NMR signals. These signals can be used to monitor the compound's stability, reactivity, and binding to the androgen receptor in real-time without the need for isotopic labeling. nih.gov

Further derivatization can be undertaken to create probes for other applications. By incorporating specific functional groups or labels, this compound can be transformed into a variety of research tools.

Positron Emission Tomography (PET) Probes: The synthesis could be adapted to incorporate a fluorine-18 (B77423) (¹⁸F) radioisotope, creating a radiolabeled tracer for PET imaging. This would allow for non-invasive, in vivo visualization and quantification of androgen receptor expression in preclinical models.

Fluorescent Probes: A fluorescent dye could be chemically conjugated to the molecule, enabling its use in fluorescence microscopy and other cell-based imaging assays to study receptor localization and trafficking.

Affinity Probes: Attaching a biotin (B1667282) tag or a photo-reactive cross-linking group would create a probe for affinity purification or photo-affinity labeling experiments. These techniques are used to isolate and identify the target protein (the androgen receptor) and its binding partners from cell lysates.

The design of these probes leverages the core structure of this compound, which is presumed to retain affinity for the androgen receptor, while adding a reporter element that enables detection and analysis.

| Derivatization Strategy | Resulting Probe Type | Primary Research Application |

|---|---|---|

| Use of inherent ¹⁹F atoms | ¹⁹F NMR Probe | Studying drug-receptor binding kinetics and stability in biological media. nih.gov |

| Incorporation of ¹⁸F isotope | PET Imaging Agent | Non-invasive in vivo imaging of androgen receptor distribution and density. |

| Conjugation of a fluorophore | Fluorescent Probe | Cellular imaging of receptor localization and dynamics via fluorescence microscopy. |

| Attachment of a biotin tag | Affinity Probe | Isolation and pull-down of androgen receptors from cell extracts for further analysis. |

Advanced Analytical Characterization and Impurity Profiling of 2 Fluoro 4 Desfluoro Bicalutamide

Chromatographic Method Development and Validation for Quantification

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. For 2-Fluoro-4-desfluoro Bicalutamide (B1683754), both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been established as robust methods for its quantification, often as part of a broader stability-indicating method for Bicalutamide and its related substances. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is the most widely applied method for the analysis of Bicalutamide and its impurities, including the 2-Fluoro isomer. These methods are developed to be stability-indicating, meaning they can resolve the main compound from its process-related impurities and any degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light. nih.govnih.gov

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve sufficient resolution between 2-Fluoro-4-desfluoro Bicalutamide and other related compounds. researchgate.net Common stationary phases include C18 and phenyl columns, which provide the necessary hydrophobicity to retain and separate these structurally similar molecules. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. rasayanjournal.co.inresearchgate.net Isocratic elution is sometimes sufficient, but gradient elution may be employed for complex impurity profiles to ensure all components are resolved. researchgate.net Photodiode Array (PDA) detectors are commonly used, with monitoring typically set around 270 nm, a wavelength where the chromophores in these molecules exhibit strong absorbance. rasayanjournal.co.in

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include specificity, precision, accuracy, linearity, and robustness. pharmaffiliates.com The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity. researchgate.net

Table 1: Example HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1100 series HPLC researchgate.net |

| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | 0.1% TFA in Water : 0.1% TFA in Acetonitrile (65:35 v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | PDA at 270 nm |

| Injection Volume | 10 µL researchgate.net |

| Column Temp. | Ambient or 40°C researchgate.netresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter run times. nih.gov These advantages are achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net

For the analysis of this compound, UPLC methods provide superior separation from other closely eluting impurities. nih.gov A stability-indicating UPLC method has been developed for Bicalutamide and its 14 process-related impurities, demonstrating excellent resolution and speed. researchgate.net The transition from HPLC to UPLC involves a careful conversion of method parameters, such as gradient and flow rate, to suit the smaller column dimensions. researchgate.net The validation of UPLC methods follows the same ICH guidelines as HPLC, confirming their accuracy, precision, and reliability for quantifying impurities. nih.gov The improved sensitivity of UPLC often results in lower LOD and LOQ values, which is critical for controlling impurities at very low levels. nih.gov

Table 2: Example UPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

|---|---|

| Instrument | Waters Acquity UPLC |

| Column | HSS T3 (100 mm x 2.1 mm, 1.8 µm) nih.govresearchgate.net |

| Mobile Phase A | 0.005M Buffer with ion-pair reagents |

| Mobile Phase B | Acetonitrile/Water (90:10 v/v) researchgate.net |

| Flow Rate | 0.4 mL/min |

| Detection | PDA at 220 nm researchgate.net |

| Injection Volume | 2 µL |

| Column Temp. | 40°C researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application for the direct analysis of large, polar, and non-volatile pharmaceutical molecules like Bicalutamide and its analogues, including this compound, is limited. The high molecular weight and presence of polar functional groups in these compounds make them unsuitable for direct GC analysis without thermal degradation.

For GC to be a viable option, a derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. This process, however, adds complexity and potential sources of error to the analytical procedure. Given the success and robustness of RP-HPLC and UPLC methods, GC is not a commonly employed technique for the routine quality control or impurity profiling of this compound. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing complex mixtures, but its application is more suited to fields like metabolomics rather than routine pharmaceutical impurity analysis for this class of compounds. nih.gov

Spectroscopic Characterization for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive identification and structural elucidation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is one of the most powerful tools for elucidating the exact molecular structure of organic compounds. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, would be used for unambiguous structure confirmation. nih.govd-nb.info

The ¹H NMR spectrum would confirm the number and connectivity of protons in the molecule. Key diagnostic signals would include the aromatic protons, the methyl protons, and the protons of the propanamide backbone. The ¹³C NMR spectrum would provide information on the carbon framework. The presence of fluorine atoms significantly impacts both ¹H and ¹³C spectra through spin-spin coupling (J-coupling), providing crucial information about the location of the fluorine substituent. jeolusa.com

Specifically for this compound, ¹⁹F NMR is critical. It would show a signal corresponding to the fluorine atom on the cyanotrifluoromethylphenyl ring and another for the fluorine at the 2-position of the desfluoro-phenylsulfonyl ring. The absence of a signal for a fluorine at the 4-position would confirm the "4-desfluoro" aspect of the structure. The coupling constants (e.g., ³JHF, ⁴JHF, ¹JCF, ²JCF) observed in the ¹H, ¹³C, and ¹⁹F spectra are invaluable for confirming the precise substitution pattern on the aromatic rings. jeolusa.com

Table 3: Predicted NMR Data for Structural Confirmation

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Structural Information |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | J(H,H), J(H,F) | Aromatic protons, confirming substitution pattern |

| ¹³C | 110 - 170 | J(C,F) ~250 Hz (for C-F) | Aromatic and carbonyl carbons; C-F coupling confirms fluorine attachment |

| ¹⁹F | -60 to -65 | - | Signal for -CF₃ group |

| ¹⁹F | -110 to -120 | J(F,H) | Signal for fluorine at 2-position of the phenylsulfonyl ring |

Mass Spectrometry (MS) Profiling and Fragmentation Studies

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. mdpi.com For impurities like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the method of choice.

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula and confirming that it matches that of this compound (C₁₈H₁₄F₄N₂O₄S).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.gov The protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). researchgate.net By analyzing these fragments, the connectivity of the molecule can be pieced together, confirming the identity of the impurity. nih.gov The fragmentation pattern of this compound would be compared to that of Bicalutamide to identify differences arising from the altered fluorine substitution. For instance, fragmentation involving the phenylsulfonyl group would yield ions reflecting the absence of the fluorine atom at the 4-position. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 431.06 | Protonated molecular ion of this compound |

| Fragment 1 | 273.05 | Loss of the 2-fluoro-phenylsulfonyl moiety |

| Fragment 2 | 158.01 | Represents the protonated 2-fluorobenzenesulfonic acid moiety |

| Fragment 3 | 255.04 | Fragment from cleavage within the propanamide chain, similar to Bicalutamide researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in the structural elucidation and characterization of pharmaceutical compounds, including impurities like this compound.

Infrared (IR) Spectroscopy provides insights into the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. While a specific spectrum for this particular impurity is not widely published, the expected vibrational frequencies can be inferred from the known spectra of Bicalutamide and related fluorinated compounds.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | 3200-3400 | Medium |

| C=O (Amide) | 1650-1690 | Strong |

| C≡N (Nitrile) | 2220-2260 | Medium |

| C-F (Aromatic) | 1100-1250 | Strong |

| S=O (Sulfonyl) | 1300-1350 and 1140-1160 | Strong |

| C-O (Tertiary Alcohol) | 1050-1150 | Medium |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Medium |

UV-Vis Spectroscopy is utilized to analyze the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, would likely show absorption maxima characteristic of its aromatic and amide moieties. The presence of the fluorinated phenylsulfonyl group and the cyanotrifluoromethylphenyl group influences the position and intensity of these absorption bands. A spectrofluorimetric method developed for Bicalutamide showed an excitation wavelength at 272 nm and an emission wavelength at 328 nm, which can be a starting point for the analysis of its derivatives. researchgate.net

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| Methanol | ~270 | Data not available | Phenyl rings, amide |

| Acetonitrile | ~270 | Data not available | Phenyl rings, amide |

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for ensuring the quality and safety of pharmaceutical products by demonstrating that the analytical procedure can accurately quantify the drug substance in the presence of its degradation products.

Forced Degradation Studies and Degradant Identification

Forced degradation studies, or stress testing, are performed to intentionally degrade a compound under various conditions to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are a regulatory requirement and a key component of developing stability-indicating methods. For this compound, as an impurity of Bicalutamide, its degradation profile would be investigated under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions.

While specific forced degradation data for this compound is not extensively documented in publicly available literature, studies on Bicalutamide have shown significant degradation under acidic and oxidative conditions. jpionline.orgresearchgate.net It is plausible that this compound would exhibit a similar, though not identical, degradation pathway. The primary analytical technique for separating and identifying the degradants is typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for structural elucidation. researchgate.netchromatographyonline.com

Interactive Table: Potential Degradants of this compound from Forced Degradation

| Stress Condition | Potential Degradation Pathway | Potential Degradant |

| Acid Hydrolysis | Amide bond cleavage | 2-Fluoro-N-(4-cyano-3-(trifluoromethyl)phenyl)propanamide and corresponding sulfonic acid |

| Base Hydrolysis | Amide bond cleavage | 2-Fluoro-N-(4-cyano-3-(trifluoromethyl)phenyl)propanamide and corresponding sulfonic acid |

| Oxidation (e.g., H₂O₂) | Oxidation of the sulfur atom | This compound sulfoxide (B87167) |

| Photolysis (UV/Vis light) | Photolytic cleavage or rearrangement | Various photoproducts |

| Thermal (Dry Heat) | Thermally induced cleavage | Various thermal degradants |

Assessment of Environmental Factor Impact on Stability

The stability of a pharmaceutical compound can be significantly affected by environmental factors such as temperature, humidity, and light. Stability studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines to determine the re-test period for a drug substance or the shelf-life of a drug product.

For this compound, its stability would be assessed by storing it under various temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) for extended periods. Photostability testing would also be performed by exposing the compound to a combination of visible and UV light. The samples would be analyzed at predetermined time points using a validated stability-indicating HPLC method to monitor for any increase in impurities or degradation products.

Reference Standard Development and Certification

A certified reference standard is a highly purified and well-characterized material that is used as a benchmark for the identification and quantification of a substance. The development and certification of a reference standard for this compound are essential for the accurate analysis of this impurity in Bicalutamide drug substance and drug products.

The process of developing a reference standard involves the synthesis of the compound with high purity, followed by extensive characterization to confirm its identity and determine its purity. A variety of analytical techniques are employed for this purpose, including:

Chromatographic Purity: HPLC or UPLC is used to determine the purity of the compound and to identify and quantify any related impurities.

Identity Confirmation: Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.

Assay: A validated, specific assay method (e.g., HPLC) is used to determine the potency of the reference standard.

Physicochemical Characterization: Other tests may include melting point, differential scanning calorimetry (DSC), and water content determination (Karl Fischer titration).

Once the reference standard has been thoroughly characterized and its purity established, it is certified for its intended use. Certified reference materials are crucial for method validation, system suitability testing, and the routine quality control of pharmaceuticals. sigmaaldrich.com

Pharmacological and Molecular Evaluation of 2 Fluoro 4 Desfluoro Bicalutamide

Androgen Receptor Binding Affinity and Selectivity Studies

Competitive Binding Assays

No data from competitive binding assays are available to determine the binding affinity (Ki or IC50 values) of 2-Fluoro-4-desfluoro bicalutamide (B1683754) for the androgen receptor.

Ligand-Binding Domain Interactions

There are no published studies investigating the specific interactions between 2-Fluoro-4-desfluoro bicalutamide and the ligand-binding domain of the androgen receptor.

Modulation of Androgen Receptor Transcriptional Activity

Reporter Gene Assays in Androgen-Sensitive Cell Lines

No results from reporter gene assays in cell lines such as LNCaP or PC-3 have been published to assess the impact of this compound on androgen receptor-mediated gene transcription.

Investigation of Co-regulator Recruitment

There is no available research on the effect of this compound on the recruitment of co-activators or co-repressors to the androgen receptor.

Cellular Proliferation and Apoptosis Studies in Androgen-Dependent Cell Models

Specific data on the effects of this compound on the proliferation and apoptosis of androgen-dependent cancer cells are not present in the available scientific literature.

Impact on Prostate Cancer Cell Line Growth (e.g., LNCaP)

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a widely utilized in vitro model for prostate cancer research as it expresses a functional androgen receptor (AR). The growth of LNCaP cells is typically androgen-dependent, and the efficacy of antiandrogen compounds is often assessed by their ability to inhibit this growth.

To evaluate the impact of a compound like this compound on LNCaP cell growth, researchers would typically perform a dose-response proliferation assay. This would involve culturing LNCaP cells in the presence of varying concentrations of the compound and measuring cell viability or proliferation after a set incubation period. The results would be used to calculate the half-maximal inhibitory concentration (IC50), a key indicator of the compound's potency.

Without specific experimental data, a hypothetical data table for the antiproliferative activity of this compound in comparison to Bicalutamide in LNCaP cells would be structured as follows:

Hypothetical Antiproliferative Activity (IC50) in LNCaP Cells

| Compound | IC50 (µM) |

|---|---|

| Bicalutamide | Value from literature |

| This compound | Not available in published literature |

This table illustrates the format for presenting such data; specific values for this compound are not available.

Induction of Programmed Cell Death Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents can eliminate tumor cells. Antiandrogens can induce apoptosis in prostate cancer cells by blocking the survival signals mediated by the androgen receptor.

There is a lack of specific studies investigating the direct ability of this compound to induce apoptosis in prostate cancer cell lines. However, research on bicalutamide itself and the mechanisms of resistance provides some context. For example, prolonged treatment of LNCaP cells with bicalutamide can lead to resistance, which has been associated with a reduced sensitivity to TRAIL-induced apoptosis. nih.gov This suggests that the apoptotic pathways are a critical component of the response to antiandrogens. In bicalutamide-resistant LNCaP cells, a lower ratio of cleaved caspase-8 to procaspase-8 was observed, indicating a perturbation in the apoptotic signaling cascade. nih.gov

The evaluation of a novel compound's pro-apoptotic activity would typically involve assays such as:

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells via flow cytometry.

Caspase Activity Assays: To measure the activation of key executioner caspases like caspase-3 and caspase-7.

Western Blotting for Apoptotic Markers: To assess changes in the expression levels of proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and other apoptosis-related proteins.

A comparative analysis of apoptosis induction would be presented as follows:

Hypothetical Induction of Apoptosis in LNCaP Cells

| Treatment | Percentage of Apoptotic Cells | Fold Change in Caspase-3/7 Activity |

|---|---|---|

| Vehicle Control | Baseline value | 1.0 |

| Bicalutamide | Value from experiment | Value from experiment |

| This compound | Not available in published literature | Not available in published literature |

This table is for illustrative purposes to show how data on apoptosis induction would be displayed.

Comparative Pharmacodynamics with Bicalutamide and Other Antiandrogens

The pharmacodynamic properties of a novel antiandrogen determine its clinical potential. A key aspect is its ability to act as a pure antagonist without any partial agonist activity, which can sometimes occur with older antiandrogens.

Agonistic vs. Antagonistic Activity Assessment

A critical step in the evaluation of a new antiandrogen is to determine whether it acts as a pure antagonist to the androgen receptor. This is often done using reporter gene assays in prostate cancer cells. In such assays, cells are transfected with a plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase). The cells are then treated with an androgen (like dihydrotestosterone, DHT) to stimulate reporter activity, and the test compound is added to assess its ability to inhibit this stimulation.

While there are no specific published results detailing the agonistic or antagonistic activity of this compound, the goal for developing new bicalutamide derivatives is to maintain or enhance the full AR antagonism seen with the parent drug. nih.govcardiff.ac.uk Research on other novel bicalutamide analogs has successfully demonstrated full AR antagonism. cardiff.ac.uk

The assessment of agonistic versus antagonistic activity would be determined by the following experimental setups:

Antagonist Mode: Cells are treated with a known AR agonist (e.g., DHT) and increasing concentrations of the test compound. A decrease in reporter gene activity indicates antagonistic action.

Agonist Mode: Cells are treated with the test compound alone to see if it can activate the AR and stimulate reporter gene activity. An absence of stimulation indicates a lack of agonistic activity.

Dose-Response Relationships in Cellular Contexts

Understanding the dose-response relationship of an antiandrogen is fundamental to characterizing its potency and efficacy in a cellular environment. This involves exposing cancer cells to a range of concentrations of the compound and measuring a biological response, such as the inhibition of cell proliferation or the blockage of AR-mediated gene expression.

Specific dose-response curves for this compound in prostate cancer cells are not available in the public domain. However, studies on other bicalutamide analogs have established such relationships, typically showing a sigmoidal curve from which parameters like IC50 (for proliferation) or the inhibitory constant (Ki) for receptor binding can be derived. nih.gov For example, the antiproliferative activity of some novel sulfide (B99878) derivatives of bicalutamide has been evaluated across a dose range to determine their IC50 values in cell lines such as 22Rv1, DU-145, LNCaP, and VCap. nih.gov

A typical dose-response curve would plot the percentage of inhibition of cell growth against the log of the compound's concentration. From this curve, the potency of this compound relative to bicalutamide could be determined.

Illustrative Dose-Response Data Table

| Concentration (µM) | % Inhibition by Bicalutamide | % Inhibition by this compound |

|---|---|---|

| 0.1 | Value | Not Available |

| 1 | Value | Not Available |

| 10 | Value | Not Available |

| 100 | Value | Not Available |

This table demonstrates how dose-response data would be presented. Specific data for this compound is not available in published literature.

Structure Activity Relationship Sar and Computational Studies of 2 Fluoro 4 Desfluoro Bicalutamide

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. jptcp.com In the context of Bicalutamide (B1683754) analogues, the strategic placement of fluorine atoms is a key determinant of their efficacy as androgen receptor (AR) antagonists.

Positional Isomerism and Pharmacological Consequences

The specific position of the fluorine atom on the phenyl ring of Bicalutamide analogues dictates the molecule's interaction with the androgen receptor. While detailed experimental data on 2-Fluoro-4-desfluoro Bicalutamide is not extensively available in public literature, the principles of positional isomerism in medicinal chemistry suggest that its activity would differ from other fluorinated variants. The "desfluoro" notation indicates the absence of the fluorine atom present at the 4-position in the parent Bicalutamide, and the introduction of a fluorine at the 2-position creates a unique electronic and steric profile. This alteration can influence the molecule's orientation within the AR binding pocket, potentially affecting its antagonistic activity.

Comparison with Other Fluorinated Bicalutamide Analogues (e.g., Bical-3-fluoro, Bical-desfluoro)

Structure-activity relationship studies on various fluorinated Bicalutamide derivatives have demonstrated that even minor shifts in fluorine's position can lead to significant changes in pharmacological outcomes. For instance, the parent drug, Bicalutamide, features a fluorine atom at the 4-position of the phenylsulfonyl ring. Analogues such as Bical-3-fluoro (with fluorine at the 3-position) and Bical-desfluoro (lacking the 4-fluoro atom) would present different electronic distributions and steric hindrances.

Molecular Modeling and Docking Simulations with Androgen Receptor

Computational methods provide valuable insights into the potential interactions between a ligand and its target protein, offering a rational basis for understanding structure-activity relationships.

Binding Poses and Interaction Analysis

Molecular docking simulations of Bicalutamide within the ligand-binding pocket (LBP) of the androgen receptor have revealed key interactions. The (R)-isomer of Bicalutamide, which is the more active enantiomer, establishes hydrogen bonds with residues such as Leu-704, Asn-705, and Arg-752. nih.gov The cyano group of the molecule is crucial for these interactions. nih.gov

For this compound, it is predicted that the fundamental binding mode would be similar to that of Bicalutamide. However, the presence of the fluorine atom at the 2-position instead of the 4-position would alter the electrostatic and steric landscape of the phenylsulfonyl group's interaction with the receptor. This could lead to subtle changes in the orientation of the ring and its proximity to specific amino acid residues within the LBP, potentially influencing the stability of the ligand-receptor complex. The fluorine atom in the parent Bicalutamide is known to be situated in a more hydrophilic environment within the binding pocket. nih.gov The repositioning to the 2-position would place this electronegative atom in a different microenvironment, possibly leading to altered interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to correlate the chemical structure of compounds with their biological activity through mathematical models. These models can then be used to predict the activity of new, untested compounds.

QSAR analyses performed on a wide range of Bicalutamide derivatives have highlighted the importance of various molecular descriptors in determining their anti-proliferative activity. jptcp.comresearchgate.net These studies often involve the introduction of different substituent groups, including fluoro, trifluoromethyl, and trifluoromethoxy groups, at various positions on both aromatic rings of the Bicalutamide scaffold. jptcp.comresearchgate.net

Predictive Models for Antiandrogenic Activity

Predictive models for the antiandrogenic activity of bicalutamide analogues primarily rely on Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. These computational tools aim to correlate the structural or physicochemical properties of the compounds with their biological activity, often expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR studies on bicalutamide derivatives have been instrumental in identifying key molecular descriptors that influence their antiandrogenic potency. These models are built using a dataset of analogues with known activities and can then be used to predict the activity of novel or uncharacterized compounds like this compound.

For instance, 2D and 3D QSAR studies have been employed to identify descriptors for designing more active compounds. jptcp.com In 2D QSAR, various descriptors are calculated, and those with significant correlation to biological activity are selected. For a series of bicalutamide analogues, correlation coefficients (R²) as high as 0.99 have been achieved in models for LNCaP and VCaP prostate cancer cell lines. jptcp.com 3D QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) provide insights into the steric and electrostatic field requirements for optimal interaction with the androgen receptor. jptcp.com

While a specific QSAR model for this compound is not published, the introduction of fluoro-groups is a known strategy to enhance pharmacological properties. jptcp.comnih.gov The position and nature of halogen substitutions on the phenyl rings are critical. The predictive power of these models suggests that the specific placement of the fluorine atom at the 2-position of the phenylsulfonyl ring in this compound would have a predictable impact on its electronic and steric properties, and consequently, its binding affinity to the AR.

Molecular Docking Simulations:

Molecular docking studies provide a visual and energetic prediction of how a ligand, such as this compound, binds within the ligand-binding domain (LBD) of the androgen receptor. These simulations can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Studies on bicalutamide and its analogues have revealed that the amide nitrogen and the hydroxyl group play a crucial role in forming hydrogen bonds with the AR. researchgate.net For example, docking studies of some analogues show hydrogen bond interactions with key amino acid residues like Arg752, Gln711, Met742, and Thr877. nih.govresearchgate.net The trifluoromethyl group on Ring B is also known to be important for activity.

For this compound, a docking simulation would predict how the 2-fluoro substitution on the phenylsulfonyl ring influences its orientation within the AR binding pocket compared to the 4-fluoro position in the parent bicalutamide. The altered electronic distribution due to the 2-fluoro group could affect the strength of existing interactions or introduce new ones.

A comparative analysis of the binding energies of different bicalutamide analogues can provide a ranked prediction of their antiandrogenic activity. For instance, a study comparing the binding free energies of various ligands with the AR-LBD ranked them in increasing order of potency. nih.gov Such a model could be used to estimate the relative potency of this compound.

| Predictive Model Type | Application to this compound | Key Insights |

| 2D QSAR | Prediction of IC50 based on topological and physicochemical descriptors. | High correlation coefficients (R² > 0.9) in models for similar analogues suggest reliable prediction is possible. jptcp.com |

| 3D QSAR (CoMFA/CoMSIA) | Mapping of steric and electrostatic fields to optimize AR binding. | Can predict how the 2-fluoro substitution alters the shape and electronic properties influencing receptor fit. jptcp.com |

| Molecular Docking | Visualization and energetic calculation of binding to the AR-LBD. | Predicts specific amino acid interactions and binding affinity, offering a rationale for its antiandrogenic activity. nih.govresearchgate.net |

Identification of Key Structural Descriptors

The antiandrogenic activity of bicalutamide analogues is governed by a set of key structural descriptors. These descriptors are physicochemical properties or structural features that have been identified through extensive SAR studies and computational analyses as being critical for potent androgen receptor antagonism.

Key Structural Features for Antiandrogenic Activity:

Based on studies of a wide range of bicalutamide derivatives, the following structural features are considered crucial:

The Propionamide (B166681) Core: The central propionamide structure is a key scaffold for this class of antiandrogens. wikipedia.org

The Trifluoromethyl Group on Ring B: This group is a critical determinant of antiandrogenic activity.

The Cyano Group on Ring B: The cyano group is also important for receptor binding and antagonist activity.

The Phenylsulfonyl Moiety (Ring A): The nature and substitution pattern of this ring significantly influence potency. The fluorine atom in bicalutamide is on this ring.

The Hydroxyl and Amide Groups: These groups in the linker region are involved in crucial hydrogen bonding interactions with the androgen receptor. researchgate.net

Impact of Fluorine Substitution:

The introduction of fluorine into drug molecules is a common medicinal chemistry strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov In the context of bicalutamide analogues, the position of the fluorine atom on the phenylsulfonyl ring is a key descriptor.

In this compound, the fluorine atom is at the 2-position (ortho) of the phenylsulfonyl ring, whereas in the parent bicalutamide, it is at the 4-position (para). This shift is expected to have several consequences:

Electronic Effects: The strong electron-withdrawing nature of fluorine will alter the charge distribution on the phenyl ring. The ortho-positioning may lead to a different dipole moment and electrostatic potential compared to the para-position, which can affect interactions with the receptor.

Steric Effects: While fluorine is relatively small, its placement at the ortho-position can influence the preferred conformation of the phenylsulfonyl ring relative to the rest of the molecule. This can impact how the molecule fits into the binding pocket of the androgen receptor.

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell permeability and distribution.

Studies on various fluorinated bicalutamide analogues have shown that these modifications can lead to compounds with improved in vitro activity against prostate cancer cell lines. mdpi.comnih.gov While specific data for this compound is not detailed in the available literature, it is part of a series of compounds, including bical-desfluoro and bical-3-fluoro, that have been synthesized for SAR studies. wikipedia.orgresearchgate.net The antiproliferative activity of these analogues varies, indicating the sensitivity of the androgen receptor to the precise location of the fluoro substituent.

| Structural Descriptor | Description | Relevance to this compound |

| Molecular Weight | The sum of the atomic weights of the atoms in a molecule. | 430.38 g/mol |

| Molecular Formula | The chemical formula expressing the number of atoms of each element. | C18H14F4N2O4S |

| Hydrogen Bond Donors/Acceptors | Number of atoms that can donate or accept hydrogen bonds. | The hydroxyl and amide groups are key for AR interaction. |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | The fluorine atom influences the overall lipophilicity, affecting pharmacokinetics. |

| Topological Polar Surface Area (TPSA) | A descriptor of the polar surface area of a molecule. | Related to cell permeability and bioavailability. |

| Position of Fluoro Substituent | Location of the fluorine atom on the phenylsulfonyl ring. | The 2-position in this compound alters electronic and steric properties compared to the 4-position in bicalutamide. |

Metabolism and Pharmacokinetic Investigations of 2 Fluoro 4 Desfluoro Bicalutamide

In Vitro Metabolic Stability and Metabolite Identification

The in vitro metabolism of Bicalutamide (B1683754) has been well-characterized, providing a basis for predicting the metabolic pathways of its derivatives.

Hepatic Microsomal and Hepatocyte Stability Assays

For Bicalutamide, in vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating its metabolic pathways. Bicalutamide undergoes extensive metabolism, primarily through oxidation and glucuronidation. wikipedia.orgcancercareontario.ca The two enantiomers of Bicalutamide follow different metabolic routes. The active (R)-enantiomer is primarily metabolized by hydroxylation, followed by glucuronidation, while the inactive (S)-enantiomer is rapidly cleared mainly through direct glucuronidation. nih.govwikipedia.org

It is hypothesized that 2-Fluoro-4-desfluoro Bicalutamide, being a racemic mixture, would also undergo stereoselective metabolism. The presence of the fluorine atom at the 2-position of the phenylsulfonyl ring may alter the rate of metabolism. Fluorine substitution can sometimes block sites of metabolism or alter the electronic properties of the molecule, potentially leading to increased metabolic stability. nih.gov However, without specific experimental data on this compound in hepatic microsomal and hepatocyte stability assays, its precise metabolic stability remains theoretical.

Cytochrome P450 (CYP) Enzyme Interactions

The metabolism of the active (R)-enantiomer of Bicalutamide is largely mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal isoenzyme responsible for its hydroxylation. nih.govwikipedia.orgnih.gov In vitro studies have indicated that (R)-Bicalutamide can act as an inhibitor of CYP3A4, and to a lesser extent, CYP2C9, 2C19, and 2D6. nih.govhpra.ie

The interaction of this compound with CYP enzymes has not been explicitly studied. However, the alteration in the fluorine substitution pattern on the phenylsulfonyl ring could modify its affinity for the active site of CYP3A4 and other CYP isoforms. This could potentially lead to differences in its rate of metabolism and its potential to cause drug-drug interactions compared to Bicalutamide. The binding of Bicalutamide to CYP46A1 has been studied, revealing that both enantiomers bind to the active site in a folded conformation. nih.govnih.gov The structural changes in this compound might influence this binding and its interaction with other P450 enzymes.

In Vivo Pharmacokinetic Parameters

The in vivo pharmacokinetics of Bicalutamide are well-documented, providing a framework for estimating the potential characteristics of this compound.

Absorption and Distribution Characteristics

Bicalutamide is well-absorbed after oral administration, and its absorption is not significantly affected by food. wikipedia.orgcancercareontario.ca It is highly bound to plasma proteins, with the racemate being approximately 96% bound and the (R)-enantiomer being 99.6% bound, primarily to albumin. wikipedia.orgwikipedia.orghres.ca

For this compound, similar good absorption characteristics can be anticipated. The change in fluorine substitution may slightly alter its lipophilicity, which could have a minor effect on its absorption and volume of distribution. Its plasma protein binding is expected to be high, similar to the parent compound.

Elimination Pathways and Excretion Rates

Bicalutamide is eliminated almost exclusively through metabolism. nih.gov The metabolites are excreted in approximately equal proportions in the urine and feces. wikipedia.orgnih.gov The elimination half-life of the active (R)-enantiomer of Bicalutamide is long, approximately one week, leading to a 10-fold accumulation in plasma upon daily administration. nih.govhres.ca In contrast, the (S)-enantiomer is cleared much more rapidly. hres.ca

The elimination of this compound is also expected to be primarily metabolic. The rate of its elimination will depend on its susceptibility to hydroxylation and glucuronidation. If the structural modifications in this compound lead to slower metabolism, it could result in a longer elimination half-life and greater accumulation compared to Bicalutamide. Conversely, if the structural changes facilitate more rapid metabolism, its clearance would be faster.

Comparative Pharmacokinetics with Bicalutamide (R- and S-enantiomers)

The pharmacokinetics of Bicalutamide are stereoselective, with significant differences observed between the (R)- and (S)-enantiomers. The anti-androgenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer. cancercareontario.canih.gov

Table 1: Comparative Pharmacokinetic Parameters of Bicalutamide Enantiomers

| Parameter | (R)-Bicalutamide | (S)-Bicalutamide |

| Primary Metabolic Pathway | Hydroxylation (CYP3A4) followed by glucuronidation nih.govwikipedia.org | Direct glucuronidation nih.govwikipedia.org |

| Plasma Elimination Half-life | ~1 week nih.govhres.ca | Rapidly cleared hres.ca |

| Plasma Accumulation (daily dosing) | ~10-fold nih.govhres.ca | Minimal |

| Steady-State Plasma Concentration | ~100-fold higher than (S)-enantiomer nih.gov | Significantly lower than (R)-enantiomer |

| Plasma Protein Binding | 99.6% wikipedia.orghres.ca | Not specifically reported, but racemate is 96.1% wikipedia.orgwikipedia.org |

Future Research Directions and Therapeutic Implications

Exploration of 2-Fluoro-4-desfluoro Bicalutamide (B1683754) as a Lead Compound for Novel Androgen Receptor Modulators

2-Fluoro-4-desfluoro Bicalutamide, a known process-related impurity of the widely used anti-androgen drug Bicalutamide, presents a compelling starting point for the development of novel androgen receptor (AR) modulators. pharmaffiliates.com The structural modifications in this compound, specifically the repositioning of the fluorine atom from the 4-position to the 2-position on the phenylsulfonyl ring, offer a unique scaffold for medicinal chemistry exploration. Research into Bicalutamide analogues has demonstrated that even minor chemical alterations can lead to significant changes in pharmacological activity. nih.gov

The development of new AR modulators is critical, particularly in the context of castration-resistant prostate cancer (CRPC), where resistance to existing therapies often emerges. nih.govwuxibiology.com Studies on various Bicalutamide analogues, including those with modifications on the phenyl rings, have shown remarkable enhancements in anticancer activity. nih.govnih.gov For instance, deshydroxy analogues of Bicalutamide have exhibited significantly improved in vitro activity against multiple prostate cancer cell lines compared to the parent drug. nih.gov This suggests that the core structure of Bicalutamide and its derivatives, including this compound, holds potential for the design of next-generation AR antagonists with improved efficacy or altered resistance profiles. um.edu.mt

Future research in this area would involve the synthesis of a series of derivatives of this compound to establish a comprehensive structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify key structural features that enhance AR antagonism and antiproliferative activity. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can be employed to predict the activity of new analogues and guide synthetic efforts.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role |

| This compound | 1159977-36-2 | C18H14F4N2O4S | 430.37 | Impurity of Bicalutamide |

| Bicalutamide | 90357-06-5 | C18H14F4N2O4S | 430.37 | Parent Drug |

| Desfluoro Bicalutamide | 90357-05-4 | C18H15F3N2O4S | 412.38 | Impurity of Bicalutamide |

| 3-Fluoro-4-desfluoro Bicalutamide | 1166228-30-3 | C18H14F4N2O4S | 430.38 | Impurity of Bicalutamide |

Investigations into Potential Off-Target Activities or Synergistic Effects

While the primary target of Bicalutamide and its analogues is the androgen receptor, the potential for off-target activities cannot be overlooked. The repositioning of the fluorine atom in this compound could alter its binding profile, not only at the AR but also at other receptors or enzymes. For instance, some antiandrogens have been noted to have off-target effects, such as the GABAA receptor inhibition seen with enzalutamide, which is not observed with Bicalutamide. wikipedia.org Investigating the broader pharmacological profile of this compound is crucial to identify any unforeseen activities that could be therapeutically beneficial or detrimental.

Furthermore, exploring the synergistic effects of this compound with other therapeutic agents is a promising avenue of research. Studies have shown that Bicalutamide can have synergistic or additive effects when combined with other drugs, such as gefitinib (B1684475) in certain prostate cancer models. drugbank.com It is plausible that this compound could exhibit a different or enhanced synergistic profile. Future studies should involve screening this compound in combination with a panel of existing anticancer drugs to identify potential combination therapies that could offer improved efficacy and overcome drug resistance.

Development of Specific Analytical Standards for Quality Control in Pharmaceutical Manufacturing

As a known impurity in the synthesis of Bicalutamide, the development of specific and validated analytical standards for this compound is paramount for quality control in pharmaceutical manufacturing. pharmaffiliates.com The presence and quantity of impurities in an active pharmaceutical ingredient (API) must be carefully monitored to ensure the safety and efficacy of the final drug product.

Several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed to separate and quantify Bicalutamide from its process-related impurities and degradation products. nih.govoup.comresearchgate.net These methods are crucial for routine quality control and stability testing of Bicalutamide formulations. nih.govrjptonline.orgresearchgate.net The availability of a certified reference material for this compound, also known as Bicalutamide EP Impurity B, is essential for the accurate validation of these analytical methods. researchgate.net

The development of these analytical methods involves forced degradation studies to ensure that the method can effectively separate the API from any potential degradants that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. nih.govresearchgate.net This ensures the specificity and stability-indicating nature of the analytical procedure. pharmacompass.com

Contribution to the Understanding of Bicalutamide Degradation and Stability

Forced degradation studies are a key component of this process, intentionally subjecting the drug substance to harsh conditions to identify potential degradation products. nih.gov The development of analytical methods capable of separating Bicalutamide from its impurities, including this compound, is essential for monitoring the stability of the drug product over its shelf life. nih.govoup.comresearchgate.net This knowledge is critical for establishing appropriate storage conditions and retest periods for the drug substance. mpa.se Understanding the degradation pathways can also inform the development of more stable formulations of Bicalutamide.

Potential for Use in Research as a Mechanistic Probe

This compound can serve as a valuable tool, or mechanistic probe, in research aimed at understanding the intricacies of androgen receptor function and antagonism. The altered position of the fluorine atom provides a subtle yet significant structural change that can be used to probe the ligand-binding domain (LBD) of the AR. nih.govnih.gov

By comparing the binding affinity and functional activity of this compound with that of Bicalutamide and other analogues, researchers can gain a deeper understanding of the specific molecular interactions that govern AR antagonism. cancer-research-network.com These studies can help to elucidate the structural basis for the switch from antagonist to agonist activity that is sometimes observed with antiandrogens in the context of AR mutations. nih.govpnas.org

Furthermore, analogues of Bicalutamide are being utilized in the development of novel therapeutic strategies, such as Proteolysis-Targeting Chimeras (PROTACs). mdpi.comnih.govnih.gov These molecules are designed to induce the degradation of the AR rather than simply blocking its activity. This compound could potentially be incorporated into such chimeric molecules, serving as a warhead to target the AR for degradation. nih.gov Its unique structural features may offer advantages in terms of binding or selectivity in the design of these novel therapeutic agents. The use of such probes is instrumental in advancing our knowledge of AR biology and in the development of innovative treatments for prostate cancer. rsc.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Fluoro-4-desfluoro Bicalutamide, and how are they characterized?

- Answer : The compound has a molecular formula of C₁₈H₁₄F₄N₂O₄S, a melting point of 164–166°C, and is hygroscopic, requiring storage at -20°C under inert atmosphere . Solubility is limited in common solvents like acetone, chloroform, DMSO, and ethyl acetate. Characterization typically involves high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) to confirm purity and structural integrity. For example, LC–MS has been used to quantify drug levels in biological matrices (e.g., serum and spinal cord) in preclinical studies .

Q. How can impurities or derivatives of this compound be identified during synthesis?

- Answer : Impurities such as sulfonyl or sulfoxide derivatives (e.g., Related Substance M: (2RS)-3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid) may arise during synthesis. These are detected via reverse-phase HPLC with UV detection, using gradient elution and validated methods to separate and quantify impurities. Stability studies under stress conditions (e.g., heat, light, pH variations) help identify degradation products .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- Answer : Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is preferred for its sensitivity and specificity. In a recent study, LC–MS was used to measure serum and tissue concentrations in mice, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Sample preparation often involves protein precipitation with acetonitrile followed by solid-phase extraction to minimize matrix effects .

Advanced Research Questions

Q. How does this compound modulate autophagy and apoptosis in spinal and bulbar muscular atrophy (SBMA) models?

- Answer : In KI AR113Q SBMA mice, the compound reduces insoluble androgen receptor (AR) aggregates by restoring autophagic flux, evidenced by decreased SQSTM1/p62 and LC3-II levels in muscle. It also normalizes HSPB8, a chaperone protein that promotes misfolded protein degradation. Apoptosis markers (e.g., caspase-3) and mitochondrial dysfunction (mtDNA loss, OXPHOS enzyme accumulation) are mitigated via combined treatment with trehalose, a autophagy enhancer .

Q. What experimental design considerations are critical for evaluating this compound in preclinical SBMA studies?

- Answer : Key parameters include:

- Dose and administration : Subcutaneous injection at 2 mg/kg twice weekly in oil-based vehicles to ensure sustained release .

- Endpoint selection : Survival analysis (Kaplan–Meier), motor behavior (rotarod, grip strength), and histopathology (muscle fiber morphology).

- Statistical rigor : Two-way ANOVA with Tukey’s post-hoc test for longitudinal data; log-rank tests for survival comparisons. Contradictions in efficacy (e.g., monotherapy vs. combination with trehalose) require power analysis to address variability in disease progression .

Q. How does this compound interact with cytochrome P450 (CYP) enzymes, and what are the implications for drug-drug interactions?